4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide
Description
The compound 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide is a benzamide derivative featuring a benzothiazole core substituted with an isopropyl group at the 6-position and a sulfonamide-linked 4-methylpiperidine moiety at the para position of the benzamide. This structure combines a lipophilic benzothiazole scaffold with a sulfonamide group, which is often associated with enhanced bioavailability and target binding in medicinal chemistry .
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-15(2)18-6-9-20-21(14-18)30-23(24-20)25-22(27)17-4-7-19(8-5-17)31(28,29)26-12-10-16(3)11-13-26/h4-9,14-16H,10-13H2,1-3H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATCJPSDGCZEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the piperidine sulfonyl group, and the final coupling with the benzamide core. Common reagents used in these reactions include sulfur, amines, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for developing new treatments for various diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance, such as increasing their strength, flexibility, or resistance to environmental factors.
Mechanism of Action
The mechanism of action of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of an enzyme involved in a disease pathway, thereby reducing the progression of the disease.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in the Sulfonamide Substituent
Piperidine vs. Piperazine Derivatives
The 4-methylpiperidine sulfonamide group in the target compound distinguishes it from analogs featuring piperazine-based sulfonamides. For example, compounds such as N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamide () utilize a piperazine ring, which provides two nitrogen atoms for hydrogen bonding. Piperazine derivatives are often more flexible, which may enhance entropic penalties during binding, whereas the methyl-substituted piperidine in the target compound could offer improved steric complementarity in hydrophobic binding pockets .
Sulfonamide vs. Amide/Carbamate Groups
Compounds like N-[6-(acetylamino)-1,3-benzothiazol-2-yl]benzamide () replace the sulfonamide with an acetylated amine. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to carboxamides (pKa ~15–20), which may enhance target engagement in environments requiring acidic proton donation .
Benzothiazole Core Modifications
6-Substituent Variations
The 6-isopropyl group in the target compound contrasts with analogs bearing methoxy, ethoxy, or aryloxy substituents (e.g., compounds 5–8 in ). Additionally, tert-butyl (6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)benzo[d]thiazol-2-yl)carbamate () incorporates a sulfonyl-linked pyrazole, highlighting how heterocyclic substituents can modulate solubility and π-π stacking interactions .
Benzothiazole Attachment Position
The compound N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonyl-benzamide () attaches the benzothiazole to a phenyl ring at the 2-position instead of the 6-isopropyl substitution.
Data Table: Key Structural Analogs and Features
Biological Activity
The compound 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following IUPAC name:
Molecular Formula
The molecular formula is , indicating a complex structure with various functional groups that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The sulfonamide group and the piperidine moiety are known to enhance binding affinity to various enzymes and receptors.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes linked to disease pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It may act as a modulator for receptors involved in neurotransmission, influencing processes such as pain perception and mood regulation.
Antiviral Activity
Research indicates that derivatives of benzamide compounds exhibit antiviral properties. For instance, studies have demonstrated that compounds similar to This compound can inhibit viral replication by increasing intracellular levels of antiviral proteins such as APOBEC3G, which is crucial in combating viruses like HBV and HIV .
Antibacterial Properties
Preliminary investigations suggest that the compound may possess antibacterial activity against various strains of bacteria. Compounds with similar structures have demonstrated moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .
Study on Antiviral Effects
A study focused on N-phenylbenzamide derivatives highlighted their broad-spectrum antiviral effects against HIV and HCV. The findings suggest that compounds with structural similarities to This compound could be explored for their potential in treating viral infections .
Enzyme Inhibition Studies
Another study evaluated the enzyme inhibitory properties of synthesized compounds bearing piperidine moieties. Results indicated strong inhibition against acetylcholinesterase and urease, suggesting potential applications in treating neurological disorders and managing urea levels in the body .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarities | Biological Activity |
|---|---|---|
| 4-fluoro-N-(4-methylpiperidin-1-yl)benzamide | Contains piperidine and sulfonamide groups | Antiviral and antibacterial properties |
| 3-fluoro-N-{4-(piperidin-1-sulfonyl)phenyl}benzamide | Similar functional groups | Potential enzyme inhibition |
Q & A
Q. What are the key steps in synthesizing 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide?
- Methodological Answer : The synthesis involves multi-step reactions:
- Intermediate Formation : Prepare 4-methylpiperidine and react it with sulfonyl chloride to form 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline .
- Benzothiazole Coupling : React the sulfonamide intermediate with 6-isopropyl-1,3-benzothiazol-2-amine under reflux conditions in a solvent like acetonitrile or DMF, using K₂CO₃ as a base .
- Purification : Use column chromatography or recrystallization to isolate the final product, with purity verified via HPLC (>95%) .
Q. How is the compound characterized for structural confirmation and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the integration of protons and carbons, respectively (e.g., sulfonyl group at δ ~3.1–3.5 ppm for piperidine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ observed at m/z 486.12) .
- HPLC : Assess purity (>97% peak area) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Antimicrobial Screening : Tested against Gram-positive/negative bacteria (MIC values: 2–16 µg/mL) using broth microdilution assays .
- Enzyme Inhibition : Evaluated for kinase or protease inhibition via fluorometric assays (IC₅₀ values in µM range) .
- Cytotoxicity : Assessed in cancer cell lines (e.g., MCF-7, IC₅₀ ~10 µM) using MTT assays .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale production?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency at 80–100°C .
- Catalysts : Use Pd-based catalysts for Suzuki couplings (if applicable) to reduce byproducts .
- Inert Atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates (e.g., benzothiazole moiety) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Structural Analogs : Compare activity of derivatives (e.g., replacing isopropyl with methyl groups) to identify critical substituents .
- Meta-Analysis : Use computational tools (e.g., PCA) to cluster data from disparate sources and identify outliers .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Modify the benzothiazole (e.g., 6-isopropyl → 6-ethyl) or piperidine (e.g., 4-methyl → 4-ethyl) groups and test activity .
- Bioisosteric Replacement : Replace sulfonyl with carbonyl groups to assess impact on target binding .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to predict activity based on steric/electronic features .
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Predict binding poses with targets (e.g., EGFR kinase) using AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) .
- Gene Expression Profiling : RNA-seq to identify pathways modulated by the compound (e.g., apoptosis-related genes) .
Q. How to assess the compound’s stability and solubility for in vivo studies?
- Methodological Answer :
- Kinetic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC over 24–72 hours .
- Solubility : Use shake-flask method in buffers (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions .
- LogP Measurement : Determine octanol/water partition coefficient (e.g., LogP ~2.8) to predict membrane permeability .
Q. What protocols are recommended for enzyme inhibition assays?
- Methodological Answer :
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .
- Dose-Response Curves : Test 8–12 concentrations (0.1–100 µM) to calculate IC₅₀ using nonlinear regression .
- Pre-Incubation : Pre-treat enzymes with the compound for 15–30 minutes to ensure binding equilibrium .
Q. How can computational modeling predict off-target interactions?
- Methodological Answer :
- Pharmacophore Screening : Use Schrödinger’s Phase to match compound features against target databases .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes for 100 ns to assess binding stability (RMSD <2 Å) .
- ADMET Prediction : Tools like SwissADME estimate hepatotoxicity, CYP inhibition, and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
